

# discovery of (E)-2,3-didehydropristanoyl-CoA in fatty acid oxidation

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An In-Depth Guide to the Role of (E)-2,3-Didehydropristanoyl-CoA in Fatty Acid Oxidation

#### Introduction

The catabolism of fatty acids is a fundamental metabolic process for energy production. While the  $\beta$ -oxidation of straight-chain fatty acids is well-understood, the breakdown of branched-chain fatty acids, such as pristanic acid, involves a more complex set of enzymatic reactions primarily localized within peroxisomes.[1][2] Pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) is derived from the  $\alpha$ -oxidation of phytanic acid, a 3-methyl-branched fatty acid obtained from dietary sources like meat and dairy products.[3][4] The degradation of pristanic acid is crucial, as its accumulation is associated with several inherited metabolic disorders.[3] A key, albeit transient, intermediate in this pathway is **(E)-2,3-didehydropristanoyl-CoA**. This technical guide provides a comprehensive overview of the discovery and role of this intermediate in the peroxisomal  $\beta$ -oxidation of pristanic acid, tailored for researchers, scientists, and drug development professionals.

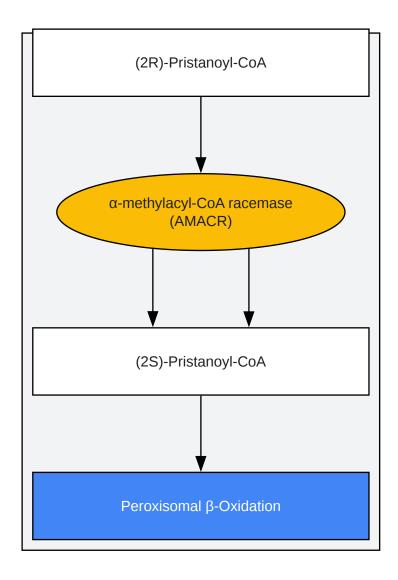
## The Peroxisomal β-Oxidation of Pristanic Acid

Unlike straight-chain fatty acids, which are primarily oxidized in mitochondria, the initial breakdown of pristanic acid occurs in peroxisomes.[1][5] This compartmentalization is necessary to handle the 2-methyl branch of pristanoyl-CoA, the activated form of pristanic acid. [6] The process involves a series of enzymatic steps that shorten the carbon chain, ultimately producing metabolites that can be further processed in the mitochondria.[4][7]



### Stereochemistry and the Role of AMACR

Dietary sources produce a mix of stereoisomers of pristanic acid. The subsequent peroxisomal  $\beta$ -oxidation pathway is stereoselective and can only process the (2S)-stereoisomer of pristanoyl-CoA.[4][8] The (2R)-isomer, which is also formed, must first be converted to its (2S)-epimer. This critical isomerization is catalyzed by  $\alpha$ -methylacyl-CoA racemase (AMACR).[4][9] [10] AMACR is a key enzyme found in both peroxisomes and mitochondria and is essential for the degradation of (2R)-methyl-branched fatty acids.[10][11][12] Deficiency in AMACR leads to the accumulation of pristanic acid and C27-bile acids, resulting in neurological disorders such as adult-onset sensorimotor neuropathy.[10][12][13]



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**Figure 1:** Role of AMACR in preparing pristanoyl-CoA for  $\beta$ -oxidation.

## Formation of (E)-2,3-Didehydropristanoyl-CoA

The first step in the peroxisomal  $\beta$ -oxidation of (2S)-pristanoyl-CoA is an oxidation reaction that introduces a double bond between the  $\alpha$ - and  $\beta$ -carbons (C2 and C3). This reaction forms the intermediate **(E)-2,3-didehydropristanoyl-CoA** (also known as trans-2,3-dehydropristanoyl-CoA).[8][14][15]

This crucial step is catalyzed by a branched-chain acyl-CoA oxidase.[8][14] In humans, this enzyme is peroxisomal acyl-coenzyme A oxidase 3 (ACOX3), which is specific for 2-methyl-branched acyl-CoAs.[16][17][18] The reaction consumes molecular oxygen and produces hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>).[16]

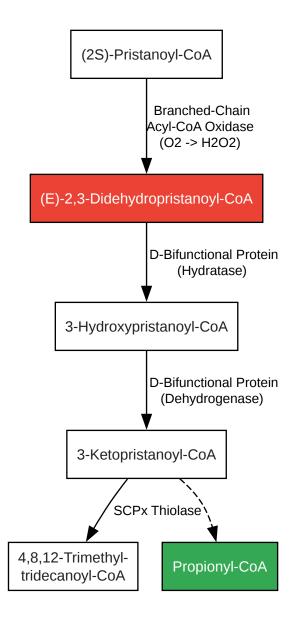
(2S)-pristanoyl-CoA + O<sub>2</sub> → **(E)-2,3-didehydropristanoyl-CoA** + H<sub>2</sub>O<sub>2</sub>

Following its formation, **(E)-2,3-didehydropristanoyl-CoA** is rapidly processed through the subsequent steps of the  $\beta$ -oxidation spiral:

- Hydration: The D-bifunctional protein (D-BP), which possesses enoyl-CoA hydratase activity, adds a water molecule across the double bond of (E)-2,3-didehydropristanoyl-CoA to form 3-hydroxypristanoyl-CoA.[8][15]
- Dehydrogenation: The same D-bifunctional protein, using its 3-hydroxyacyl-CoA
   dehydrogenase activity, oxidizes 3-hydroxypristanoyl-CoA to 3-ketopristanoyl-CoA.[8][14]
- Thiolytic Cleavage: The enzyme sterol carrier protein X (SCPx) cleaves 3-ketopristanoyl-CoA, releasing a molecule of propionyl-CoA and the shortened 4,8,12-trimethyl-tridecanoyl-CoA.[6][14]

This cycle repeats two more times within the peroxisome, ultimately yielding 4,8-dimethylnonanoyl-CoA, which is then transported to the mitochondria for complete oxidation.[4] [7][19]





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**Figure 2:** First cycle of peroxisomal  $\beta$ -oxidation of pristanoyl-CoA.

## **Experimental Protocols and Data**

The elucidation of this pathway has relied on various experimental techniques, primarily involving the analysis of metabolic intermediates in cultured human cells and the characterization of purified enzymes.

## Protocol 1: Analysis of Acylcarnitines by Tandem Mass Spectrometry



This method is used to identify and quantify the intermediates of fatty acid oxidation.

- Objective: To identify the products of pristanic acid oxidation in cultured human skin fibroblasts.
- · Methodology:
  - Fibroblasts from normal subjects and patients with known peroxisomal disorders (e.g., Zellweger syndrome) are cultured.[7]
  - The cells are incubated with pristanic acid.
  - After incubation, the medium and cell pellets are collected, and acylcarnitines are extracted.
  - The extracted acylcarnitines are analyzed by tandem mass spectrometry (MS/MS).[7]
- Key Findings: Studies using this method demonstrated that pristanic acid is initially oxidized
  in peroxisomes to 4,8-dimethylnonanoyl-CoA. This intermediate is then converted to its
  carnitine ester (4,8-dimethylnonanoylcarnitine) and exported to the mitochondria for further
  breakdown.[7] The absence of these intermediates in cells from Zellweger patients confirmed
  the essential role of peroxisomes.[7]

### **Protocol 2: AMACR Enzymatic Activity Assay**

This assay provides a functional measure of the pathway's capacity to process (2R)-pristanoyl-CoA.

- Objective: To quantify the enzymatic activity of AMACR in tissue extracts or with purified protein.
- Methodology:
  - The assay uses (R)-[2-3H]-pristanoyl-CoA as the substrate.[11]
  - AMACR converts the (R)-isomer to the (S)-isomer.

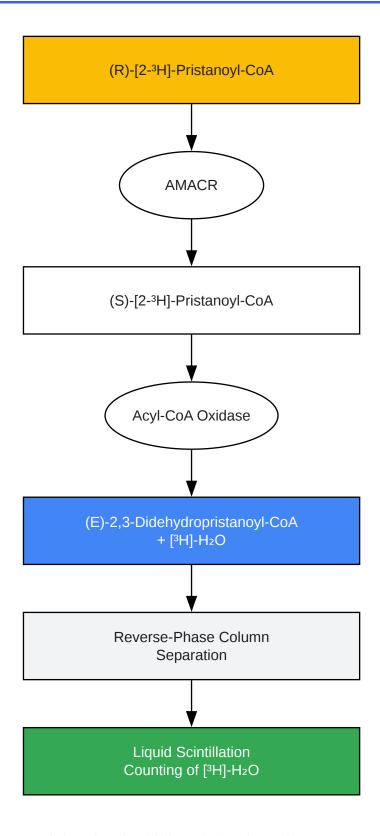






- The (S)-isomer enters the β-oxidation pathway. The first step, catalyzed by acyl-CoA oxidase, releases the tritium atom from the C2 position, which becomes incorporated into water ([³H]-H<sub>2</sub>O).[11]
- The reaction mixture is passed through a reverse-phase silica gel column to separate the [3H]-H2O from the labeled substrate.
- The amount of [3H]-H2O is quantified by liquid scintillation counting, providing a direct measure of AMACR activity coupled with the subsequent oxidation step.[11]





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Figure 3: Workflow for the AMACR enzymatic activity assay.

### **Quantitative Data**



The AMACR activity assay has been instrumental in demonstrating the upregulation of this pathway in disease states, such as prostate cancer.

Sample Type	AMACR Activity (pmol [³H]-H2O / min / mg protein)	
Benign Prostate Tissue Extract	~1.5	
Prostate Cancer Tissue Extract	~6.0	
Data are approximate values derived from published studies for illustrative purposes.[11]		

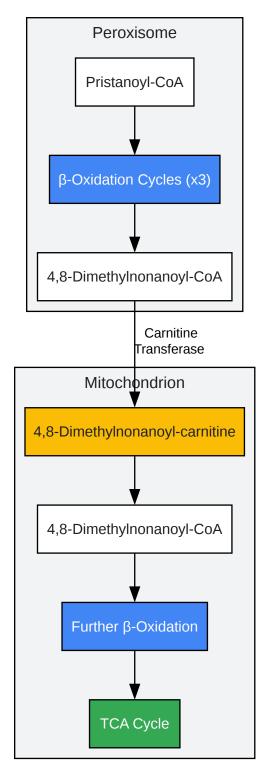
This four-fold increase in enzymatic activity in cancerous tissue highlights the metabolic reprogramming that occurs and suggests that the entire pristanic acid oxidation pathway, including the formation of **(E)-2,3-didehydropristanoyl-CoA**, is elevated.[11]

# Integration of Peroxisomal and Mitochondrial Pathways

The breakdown of pristanic acid is a collaborative effort between peroxisomes and mitochondria. Peroxisomes perform the initial, chain-shortening cycles of  $\beta$ -oxidation that are necessary to bypass the methyl branches. The resulting shorter-chain acyl-CoAs, such as 4,8-dimethylnonanoyl-CoA, are then shuttled to the mitochondria for complete oxidation to CO<sub>2</sub> and water, maximizing energy yield.[4][7] This transport is facilitated by carnitine transferases, which convert the acyl-CoAs to acylcarnitines for transport across the mitochondrial membranes.[7]



#### Cellular Localization of Pristanic Acid Oxidation



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Figure 4: Sequential processing of pristanic acid by peroxisomes and mitochondria.



#### Conclusion

The discovery of the metabolic fate of pristanic acid has revealed a specialized peroxisomal β-oxidation pathway that is essential for handling 2-methyl-branched fatty acids. (E)-2,3-didehydropristanoyl-CoA is a pivotal, though short-lived, intermediate in this pathway, representing the product of the initial, rate-limiting oxidative step. Its formation, catalyzed by a branched-chain specific acyl-CoA oxidase, commits pristanoyl-CoA to a cycle of degradation that shortens the carbon chain for eventual mitochondrial processing. Understanding the enzymes and intermediates, including (E)-2,3-didehydropristanoyl-CoA, is critical for diagnosing and developing potential therapies for disorders of branched-chain fatty acid metabolism and for understanding the metabolic alterations that support diseases like cancer.

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